Heptadeca-8,11,14-trienoic acid

Overview

Description

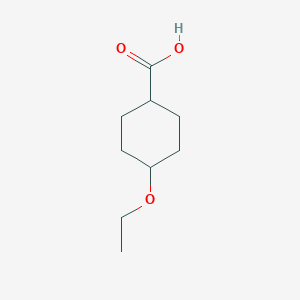

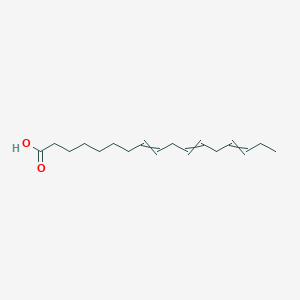

Heptadeca-8,11,14-trienoic acid, also known as Norlinolenic acid, is a trienoic fatty acid . It is a long-chain fatty acid and a straight-chain fatty acid . It has three double bonds located at positions 8, 11, and 14 . The formula of Heptadeca-8,11,14-trienoic acid is C17H28O2 .

Synthesis Analysis

The synthesis of polyenoic fatty acids like Heptadeca-8,11,14-trienoic acid involves several steps . The 2-trans acids are prepared by LiAlHk reduction of a suitable polyenoic fatty acid ester to the alcohol, formation of the tosylate, oxidation to the aldehyde, and Doebner condensation of the latter with malonic acid . The 3-hydroxy acids are obtained by reaction of the acyl chloride of a suitable polyenoic acid with the sodium enolate of methyl acetoacetate and sodium methoxide to give the 3-keto ester, the keto group of which is reduced with sodium borohydride to the alcohol .Molecular Structure Analysis

The molecular structure of Heptadeca-8,11,14-trienoic acid consists of 47 atoms; 28 Hydrogen atoms, 17 Carbon atoms, and 2 Oxygen atoms . The exact mass is 264.2089 and the molecular weight is 264.403 .Chemical Reactions Analysis

The chain elongation of unsaturated fatty acids like Heptadeca-8,11,14-trienoic acid proceeds in a manner similar to the de novo synthesis of saturated fatty acids . Malonyl-CoA donates the C2 units for chain elongation and NADPH is required as a cofactor for reduction .Relevant Papers The synthesis of Heptadeca-8,11,14-trienoic acid and its role in the chain elongation of polyenoic acids has been discussed in a paper . Another paper discusses the incorporation and conversion of eicosa-8, 11, 14-trienoic acid to arachidonic acid .

Scientific Research Applications

Metabolic Studies and Synthesis

- Synthesis and Metabolic Applications: Heptadeca-8,11,14-trienoic acid and similar compounds have been synthesized for metabolic studies. For example, Loreau et al. (2003) synthesized octadeca-6,10,12-trienoic acid and eicosa-8,12,14-trienoic acid for studying the metabolic fate of conjugated linoleic acid isomers (Loreau, Chardigny, Sebedio, & Nöel, 2003).

Biochemical and Biomedical Applications

Inhibitory Activity in Biochemical Processes

Compounds structurally related to heptadeca-8,11,14-trienoic acid, like various phenolic acids, have been found to exhibit BACE1 (β-secretase) inhibitory activity, suggesting potential applications in biochemical and pharmacological research (Tian, Zhao, Yu, & Fang, 2010).

Role in Cell Metabolism and Function

Marra et al. (2004) explored the uptake and metabolism of eicosa-8, 11, 14-trienoic acid in normal and cancerous liver cells, highlighting its role in altering cell fatty acid composition and conversion to other bioactive compounds (Marra, Alaniz, & Brenner, 2004).

Antimicrobial and Antileukemic Properties

Unsaturated fatty acids similar to heptadeca-8,11,14-trienoic acid have been identified in marine algae with antimicrobial and antileukemic properties, indicating potential applications in drug discovery and microbial control (Jiang et al., 2008).

Analytical and Separation Techniques

- Separation and Analysis Methods: Bohlin et al. (2003) developed a method for the resolution of conjugated trienoic fatty acid isomers, like heptadeca-8,11,14-trienoic acid, using capillary electrophoresis, aiding in analytical and biochemical research (Bohlin, Ohman, Hamberg, & Blomberg, 2003).

properties

IUPAC Name |

heptadeca-8,11,14-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFSAZIEJFMBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70782942 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptadeca-8,11,14-trienoic acid | |

CAS RN |

22324-72-7 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.